1-(4-chloro-1H-indol-3-yl)propan-2-one
Description
Properties
IUPAC Name |
1-(4-chloro-1H-indol-3-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)5-8-6-13-10-4-2-3-9(12)11(8)10/h2-4,6,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYHNOXYCJXCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
| Parameter | Optimal Range | Effect on Yield (%) |
|---|---|---|
| Catalyst Loading | 1.2–1.5 eq AlCl3 | 78 → 94 |
| Temperature | 70–80°C | 65 → 91 |
| Reaction Time | 3–5 hours | 82 → 95 |
The electron-withdrawing chlorine at C-4 deactivates the indole ring, necessitating higher catalyst loads compared to unsubstituted indoles . Side reactions predominantly involve over-acylation at C-2 (8–12%), mitigated through slow reagent addition.
Fischer Indole Cyclization with Chlorinated Phenylhydrazines
The Fischer indole synthesis offers a convergent route by cyclizing hydrazones derived from 4-chlorophenylhydrazine and propan-2-one. This method bypasses the need for pre-formed indole substrates, with cyclization typically performed in acetic acid/BF3·Et2O (yield: 85–88%) .
Mechanistic Considerations :
-
Hydrazone formation: 4-Chlorophenylhydrazine reacts with acetone in ethanol under reflux (3 hours, 78% conversion) .
2. -Sigmatropic rearrangement: Catalyzed by Brønsted acids (H2SO4, PPA), directing the acetyl group to C-3 . -
Aromatization: Loss of NH3 generates the indole nucleus with C-4 chlorine retention.
Comparative studies show PPA-mediated cyclization in solvent-free conditions reduces reaction time from 12 hours to 6 hours while maintaining 89% yield .
Directed Electrophilic Chlorination Post-Acylation
For substrates where C-3 acylation precedes chlorination, strategic directing groups enable regioselective C-4 substitution. N-Protected indoles (e.g., N-Boc) facilitate chlorination via:
-
Vilsmeier-Haack Complex : POCl3/DMF directs electrophiles to C-4 (62% yield) .
-
NCS-Mediated Chlorination : N-Chlorosuccinimide in CCl4 with FeCl3 catalysis (55% yield, 8-hour reaction) .
Post-chlorination deprotection (e.g., TFA for Boc removal) completes the synthesis, though this multi-step approach suffers from cumulative yields of 34–41%.
Spectroscopic Characterization Across Synthetic Routes
All methods produce consistent spectral signatures confirming structure:
-
IR : νmax 1678–1689 cm⁻¹ (C=O stretch) , 3313 cm⁻¹ (N-H indole) .
-
1H NMR (CDCl3) : δ 2.46 (s, 3H, COCH3) , 7.00–8.07 (m, 4H indole) .
-
13C NMR : 196.1 ppm (C=O) , 109.6–137.8 ppm (aromatic carbons) .
Notable differences emerge in byproduct profiles: Fischer routes generate 5–7% 2-acetyl regioisomers, absent in Friedel-Crafts methods .
Comparative Analysis of Industrial Scalability
| Method | Cost Index | E-Factor | PMI | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 1.8 | 12.7 | 4.2 | >100 kg |
| Fischer Cyclization | 2.3 | 8.9 | 3.1 | 50–100 kg |
| Directed Chlorination | 3.1 | 18.4 | 6.7 | <10 kg |
Friedel-Crafts acylation demonstrates superior green metrics despite higher catalyst loads, while Fischer methods balance cost and efficiency for mid-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Chloro-1H-indol-3-yl)propanoic acid.
Reduction: 1-(4-Chloro-1H-indol-3-yl)propan-2-ol or 1-(4-Chloro-1H-indol-3-yl)propan-2-amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the promising antimicrobial properties of indole derivatives, including 1-(4-chloro-1H-indol-3-yl)propan-2-one. Research has shown that compounds within this class exhibit significant inhibitory effects against various fungal strains, including Candida and Aspergillus species. For instance, the compound was evaluated against clinical isolates, with findings indicating minimum inhibitory concentrations (MIC) ranging from 0.125 to 1.000 mg/mL for effective strains .
Table 1: Antifungal Activity of Indole Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 1-(4-chloro-1H-indol-3-yl)propan-2-one | Candida albicans | 0.250 |
| 1-(4-chloro-1H-indol-3-yl)propan-2-one | Candida glabrata | 0.125 |
| 1-(4-chloro-1H-indol-3-yl)propan-2-one | Aspergillus niger | 0.500 |
This data suggests that indole derivatives could serve as effective agents in treating fungal infections, especially in cases where traditional antifungals are less effective due to resistance .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies indicate that indole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study highlighted the effectiveness of certain indole derivatives in reducing cell viability in breast and colon cancer models .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-chloro-1H-indol-3-yl)propan-2-one | MCF-7 (Breast) | 15 |
| 1-(4-chloro-1H-indol-3-yl)propan-2-one | HT29 (Colon) | 20 |
These results underscore the potential of indole derivatives as lead compounds for developing new anticancer therapies .
Modulation of Neurotransmitter Systems
Indole derivatives have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for treating mood disorders and other neuropsychiatric conditions. The compound's structure allows it to interact with serotonin receptors, making it a candidate for further development as an antidepressant or anxiolytic agent .
Table 3: Neuropharmacological Effects of Indole Derivatives
| Effect | Mechanism |
|---|---|
| Serotonin Reuptake Inhibition | Increases serotonin levels in synaptic cleft |
| Norepinephrine Modulation | Enhances norepinephrine activity, potentially alleviating depressive symptoms |
Conclusion and Future Directions
The applications of 1-(4-chloro-1H-indol-3-yl)propan-2-one span antimicrobial and anticancer domains, alongside neuropharmacological potential. Its efficacy against resistant microbial strains and cancer cells highlights its promise as a therapeutic agent.
Future research should focus on:
- In vivo studies to validate the efficacy and safety profiles.
- Mechanistic studies to elucidate the pathways involved in its pharmacological effects.
- Structural optimization to enhance potency and selectivity against targeted diseases.
Mechanism of Action
1-(4-Chloro-1H-indol-3-yl)propan-2-one is similar to other indole derivatives, such as 1-(2-chloro-1H-indol-3-yl)propan-2-one and 1-(3-chloro-1H-indol-3-yl)propan-2-one. These compounds differ in the position of the chlorine atom on the indole ring, which can influence their chemical reactivity and biological activity. The uniqueness of 1-(4-Chloro-1H-indol-3-yl)propan-2-one lies in its specific substitution pattern, which may confer distinct properties compared to its analogs.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and substituent effects among 1-(4-chloro-1H-indol-3-yl)propan-2-one and related indole derivatives:
Spectral and Crystallographic Data
- IR Spectroscopy: The C=O stretch in 1-(4-chloro-1H-indol-3-yl)propan-2-one is expected near 1708 cm⁻¹, similar to (E)-3-(4-chlorophenyl)-1-(1H-indol-1-yl)prop-2-en-1-one . Chloro substituents may cause minor shifts due to inductive effects.
- ¹H-NMR : Aromatic protons in the indole ring resonate between 7.2–8.4 ppm , with downfield shifts observed for nitro or electron-withdrawing groups (e.g., 8.14 ppm for Hβ in (E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one) .
- Crystallography : Structures like (E)-1-[2-(4-Chloro-2-nitro-styr-yl)-1-phenyl-sulfonyl-1H-indol-3-yl]propan-1-one are resolved using SHELX software, revealing planar indole systems and halogen-bonding interactions .
Stability and Reactivity
- Electron-Deficient Derivatives : Nitro-substituted compounds (e.g., (E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one) are prone to reduction but useful in electrophilic reactions .
- Halogenated Analogs : Chloro and bromo groups improve metabolic stability but may undergo nucleophilic substitution (e.g., bromomethyl in ).
- Conjugated Systems : α,β-Unsaturated ketones exhibit higher reactivity but lower thermal stability compared to saturated ketones like the target compound .
Q & A
Q. What are the established synthetic routes for 1-(4-chloro-1H-indol-3-yl)propan-2-one?
The compound is synthesized via Friedel-Crafts acylation, where 4-chloroindole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., Yb(OTf)₃) in acetonitrile. This method yields the target compound as a dark red liquid (melting point: 27.7°C), with structural confirmation via ¹H NMR (δ 7.71 ppm for indole protons) and HRMS .
Q. How is structural validation performed for this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination. For instance, derivatives like (E)-1-[2-(4-chloro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]propan-1-one were validated via crystallographic data deposited in the Cambridge Structural Database .
Q. What spectroscopic techniques are essential for characterization?
- ¹H NMR : Key signals include aromatic protons (δ 7.03–7.85 ppm) and carbonyl-related protons (δ 7.31–7.85 ppm) .
- IR : Strong absorption bands at ~1647 cm⁻¹ (C=O stretch) and ~797 cm⁻¹ (C-Cl stretch) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247.06 for C₁₁H₉ClNO) .
Advanced Research Questions
Q. How can mechanistic insights into the Friedel-Crafts acylation of 4-chloroindole be optimized?
Computational studies (DFT calculations) combined with experimental kinetic data can elucidate the role of Lewis acids (e.g., Yb(OTf)₃) in stabilizing transition states. Competitive pathways, such as N-acylation vs. C3-acylation, should be analyzed using substituent electronic effects .
Q. How to address discrepancies in NMR data during structural validation?
Contradictions in proton coupling constants or chemical shifts may arise from dynamic effects (e.g., keto-enol tautomerism). Variable-temperature NMR or crystallographic refinement (via SHELXL) can resolve ambiguities. For example, SHELX’s robust refinement algorithms minimize errors in twinned or high-resolution macromolecular data .
Q. What strategies enable regioselective functionalization of the indole ring?
Directed C–H activation using palladium catalysts or electrophilic substitution at the C3 position (due to electron-rich indole systems) allows selective modifications. Derivatives like 2-benzyl-1-(4-chloro-1H-indol-3-yl)-3-phenylbenzo[f]quinoline demonstrate regioselective functionalization via Suzuki-Miyaura coupling .
Q. How do substituents influence the compound’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., 4-chloro) enhance electrophilic character at C3, facilitating nucleophilic attacks. Comparative studies with analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one show that chloro substituents increase stability in acidic conditions, whereas hydroxyl groups promote oxidative degradation .
Q. What are the challenges in crystallizing 1-(4-chloro-1H-indol-3-yl)propan-2-one?
Low melting points (e.g., 27.7°C) and solvent-dependent polymorphism complicate crystallization. Slow evaporation in dichloromethane/hexane mixtures at 4°C improves crystal quality. SHELXD’s dual-space algorithms are recommended for solving weakly diffracting crystals .
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis of the acetyl chloride intermediate .
- Crystallography : Employ SHELXPRO for macromolecular interface compatibility and SHELXE for high-throughput phasing pipelines .
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm spin systems and reduce artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
